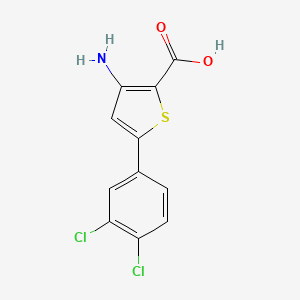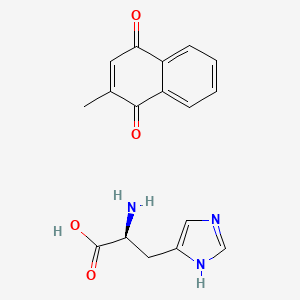![molecular formula C21H22N2O4 B12602917 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)
2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diazaspiro[34]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two nitrogen atoms in a bicyclic framework The presence of a methoxyphenyl group and a phenylmethyl ester further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diester. This step often requires the use of a strong base and an appropriate solvent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction. This step may involve the use of a methoxyphenyl halide and a suitable nucleophile.
Esterification: The final step involves the esterification of the carboxylic acid group with phenylmethanol. This reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halide with a nucleophile in a polar aprotic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diazaspiro[3.4]octane-5-carboxylic acid tert-butyl ester
- 2,6-Diazaspiro[3.4]octane-6-carboxylic acid tert-butyl ester
- 4,7-Diazaspiro[2.5]octane-4-carboxylic acid benzyl ester
Uniqueness
2,5-Diazaspiro[34]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester is unique due to its specific spirocyclic structure and the presence of both methoxyphenyl and phenylmethyl ester groups
Properties
Molecular Formula |
C21H22N2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
benzyl 2-(4-methoxyphenyl)-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-26-18-10-8-17(9-11-18)22-15-21(19(22)24)12-5-13-23(21)20(25)27-14-16-6-3-2-4-7-16/h2-4,6-11H,5,12-15H2,1H3 |
InChI Key |
LKJYNHXVAZMISK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3(C2=O)CCCN3C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7R)-7-Methyl-7H-furo[3,2-h][2]benzopyran-3,9(2H,6H)-dione](/img/structure/B12602838.png)
![3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12602848.png)
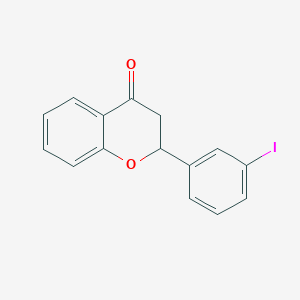

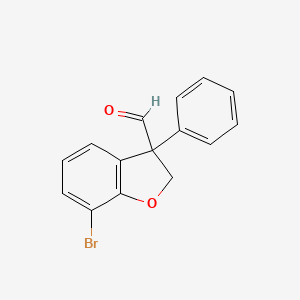
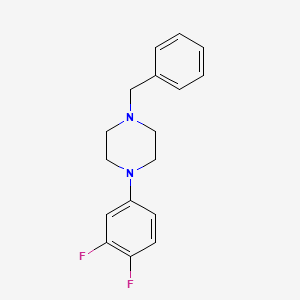


![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-](/img/structure/B12602901.png)


![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)
